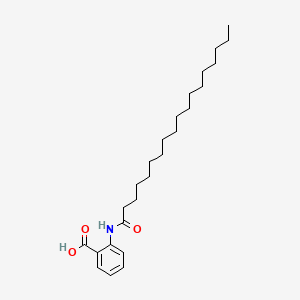

2-(Octadecanoylamino)benzoic acid

Description

Contextualizing 2-(Octadecanoylamino)benzoic Acid within the Landscape of Amidated Carboxylic Acids

This compound, also known as N-stearoylanthranilic acid, is a specific type of N-acylated benzoic acid derivative. It belongs to the broader category of amidated carboxylic acids, where a carboxylic acid is functionalized with an amide group. The parent molecule, anthranilic acid (2-aminobenzoic acid), provides the benzoic acid moiety, while the octadecanoyl group is derived from stearic acid, a saturated fatty acid with an 18-carbon chain. This combination results in an amphipathic molecule, possessing both a hydrophilic aromatic acid head and a long, lipophilic fatty acid tail. This dual nature is central to its scientific interest. The properties of its constituent parts are summarized below.

| Property | Value |

| Synonyms | N-stearoylanthranilic acid |

| Linear Formula | C25H41NO3 |

| Molecular Weight | 403.6 g/mol |

| Appearance | Predicted to be a solid |

Note: Some properties are predicted due to the limited availability of experimental data for this specific compound.

Significance of Fatty Acyl Chains and Amide Linkages in Molecular Design

The incorporation of fatty acyl chains and amide linkages is a deliberate strategy in molecular design to modulate the physicochemical and biological properties of molecules.

Fatty Acyl Chains: The long hydrocarbon chain of the stearic acid component in this compound is a key determinant of its lipophilicity. This property significantly influences how the molecule interacts with biological systems. Increased lipophilicity can enhance a molecule's ability to cross cell membranes, which are primarily composed of lipids. wikipedia.org This can lead to improved absorption and distribution within the body. ontosight.ai Furthermore, the length and saturation of the fatty acid chain can affect the binding affinity of the molecule to specific biological targets, such as enzymes and receptors. nih.gov Research on various lipophilic benzoic acid derivatives has shown that modifying the fatty acid tail can fine-tune their antibacterial activity. nih.gov

Evolution of Research Interest in Lipophilic Benzoic Acid Scaffolds

Research into benzoic acid and its derivatives has a long history, with the parent compound being known since the 16th century and used for its preservative and medicinal properties. wikipedia.orgsigmaaldrich.com The development of synthetic methodologies has allowed for extensive modification of the basic benzoic acid structure, leading to a wide range of compounds with diverse applications. preprints.orgresearchgate.net

In recent years, there has been a growing focus on lipophilic derivatives of benzoic acid. This interest is driven by the recognition that increasing the lipophilicity of a drug candidate can significantly improve its pharmacokinetic profile and therapeutic efficacy. ontosight.ai By attaching long alkyl or acyl chains to the benzoic acid scaffold, researchers have developed compounds with enhanced antibacterial, anti-inflammatory, and anticancer activities. nih.govnih.govresearchgate.net For instance, some N-acylanthranilic acid derivatives have been investigated for their potent anti-inflammatory and analgesic properties. nih.gov The design of amphipathic benzoic acid derivatives has also been a strategy to target specific enzymes, such as the bacterial deacetylase LpxC, a target for new antibiotics. nih.gov The exploration of compounds like this compound is a logical progression of this research trend, aiming to leverage the combined benefits of the benzoic acid scaffold, the stable amide linkage, and the lipophilic fatty acid chain for novel therapeutic interventions.

Properties

CAS No. |

19165-27-6 |

|---|---|

Molecular Formula |

C25H41NO3 |

Molecular Weight |

403.6 g/mol |

IUPAC Name |

2-(octadecanoylamino)benzoic acid |

InChI |

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(27)26-23-20-18-17-19-22(23)25(28)29/h17-20H,2-16,21H2,1H3,(H,26,27)(H,28,29) |

InChI Key |

UTLRDVPRQCXIFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Octadecanoylamino Benzoic Acid and Analogs

Established Synthetic Routes to N-Acyl Anthranilic Acid Derivatives

The synthesis of N-acyl anthranilic acids, including the title compound 2-(octadecanoylamino)benzoic acid, is predominantly achieved through the formation of an amide bond between anthranilic acid and a suitable acylating agent. These well-established methods are valued for their reliability and are widely documented in organic chemistry.

Amide Bond Formation Strategies for Incorporating the Octadecanoyl Moiety

The introduction of the long-chain octadecanoyl group onto the nitrogen atom of anthranilic acid is typically accomplished via nucleophilic acyl substitution. The most common strategies involve the reaction of anthranilic acid with an activated form of octadecanoic acid (stearic acid).

Reaction with Acyl Halides: The most prevalent method is the Schotten-Baumann reaction, which utilizes an acyl chloride, in this case, octadecanoyl chloride. organic-chemistry.orgwikipedia.org In this procedure, the amine group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of octadecanoyl chloride. The reaction is conducted in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the unreacted amine and driving the reaction to completion. organic-chemistry.orgbyjus.com The use of a two-phase solvent system, comprising water and an organic solvent like dichloromethane, is characteristic of Schotten-Baumann conditions. wikipedia.org

Reaction with Acid Anhydrides: An alternative route involves the use of an acid anhydride (B1165640). webassign.net For the synthesis of the title compound, this would involve reacting anthranilic acid with octadecanoic anhydride. This method is analogous to the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride. webassign.netchemicalbook.com The reaction typically requires heating, and one equivalent of the starting amine is consumed as a salt if no other base is added. webassign.net

Use of Coupling Agents: Carboxylic acids can be directly coupled with amines using a variety of coupling agents that activate the carboxyl group. ucl.ac.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com

A comparison of these primary methods is summarized in the table below.

| Method | Acylating Agent | Typical Reagents & Conditions | Advantages | Disadvantages |

| Schotten-Baumann | Octadecanoyl Chloride | NaOH (aq) / Organic Solvent (biphasic) or Pyridine | High yields, robust, widely applicable. wikipedia.orgmasterorganicchemistry.com | Acyl chloride may be moisture-sensitive; generates stoichiometric salt waste. |

| Acid Anhydride | Octadecanoic Anhydride | Heat, often neat or in a high-boiling solvent. webassign.net | Anhydrides are often more stable than acyl chlorides. | Can require higher temperatures; may be less reactive than acyl chlorides. |

| Coupling Agents | Octadecanoic Acid | DCC, HATU, etc. in an aprotic solvent. ucl.ac.ukmasterorganicchemistry.com | Can be performed under mild, neutral conditions. masterorganicchemistry.com | Coupling agents are expensive and generate stoichiometric byproducts (e.g., DCU). |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of N-acyl anthranilic acids involves careful consideration of several factors to maximize yield and purity.

For the Schotten-Baumann reaction, the choice of base is critical. While aqueous inorganic bases are common, organic bases like pyridine can also be used, sometimes leading to more powerful acylating agents. byjus.com The reaction temperature and the rate of addition of the acylating agent are controlled to manage the exothermic nature of the reaction and prevent side reactions.

In the case of acylation with anhydrides, reaction time and temperature are key variables. For instance, the synthesis of N-acetylanthranilic acid from isatoic anhydride and acetic anhydride at 90°-100°C for 1.5 hours, followed by an acidic workup, resulted in a 94% yield. chemicalbook.com This demonstrates that high yields are achievable with optimized thermal conditions.

Novel Approaches in the Synthesis of Long-Chain Acylated Benzoic Acids

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for amide bond formation, which are applicable to the synthesis of long-chain acylated benzoic acids.

Chemo- and Regioselective Synthesis Techniques

Achieving selectivity is paramount when working with polyfunctional molecules like anthranilic acid. The goal is to acylate the amine (chemo-selectivity) at the C2 position (regio-selectivity) without affecting the carboxylic acid group.

Enzymatic Synthesis: Biocatalysis offers a highly selective alternative to traditional chemical methods. rsc.org Aminoacylases, for example, can catalyze the N-acylation of amino acids in aqueous media. nih.gov Studies have shown that these enzymes can selectively acylate the α-amino group of various amino acids using fatty acids as the acyl donor. nih.gov This approach is inherently chemo- and regioselective, operates under mild conditions, and aligns with green chemistry principles. The use of an enzyme from Streptomyces ambofaciens has been explored for producing N-acylated amino acids, providing a potential pathway for the synthesis of this compound. nih.gov

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings. organic-chemistry.orgacs.org By treating an unprotected benzoic acid with a specific combination of a strong base and a ligand (e.g., s-BuLi/TMEDA), deprotonation can be directed to the position ortho to the carboxylate group. organic-chemistry.org This strategy enables the introduction of various substituents with high regiocontrol and could be adapted for novel synthetic routes to substituted anthranilic acid analogs.

Green Chemistry Principles in Synthetic Design

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce waste and environmental impact. ucl.ac.uk Amide bond formation has been a key target for green innovation. sigmaaldrich.com

Catalytic Methods: The development of catalytic methods for amide synthesis is a significant step forward. Boronic acids and ruthenium complexes have been reported as catalysts for the direct amidation of carboxylic acids with amines, avoiding the need for stoichiometric activating agents and reducing waste. sigmaaldrich.com

Solvent-Free Reactions: A notable green approach is the use of solvent-free reaction conditions. bohrium.comsemanticscholar.org One such method involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst to form amides in good yields. semanticscholar.org This technique eliminates the need for hazardous solvents and simplifies product isolation.

Biocatalysis: As mentioned, enzymatic methods are a cornerstone of green synthesis. rsc.org They utilize water as a solvent, are highly selective, and operate at ambient temperatures, significantly reducing the environmental footprint of the synthesis. rsc.orgnih.gov

| Green Approach | Key Features | Catalyst/Reagents | Advantages | Reference |

| Biocatalysis | Enzymatic N-acylation in aqueous media | Aminoacylases, Lipases | High selectivity, mild conditions, renewable catalyst, low environmental impact. | rsc.orgnih.gov |

| Solvent-Free Synthesis | Direct heating of reactants | Boric Acid | Eliminates solvent waste, simple procedure, high reaction rates. | bohrium.comsemanticscholar.org |

| Catalytic Amidation | Direct coupling of acids and amines | Boronic Acids, Ruthenium Catalysts | High atom economy, avoids stoichiometric activators, reduces waste. | sigmaaldrich.com |

Synthesis of Structurally Related Analogs and Isomers

The synthetic methodologies described for this compound can be readily adapted to produce a wide range of structural analogs and isomers.

The synthesis of isomers , such as 3-(octadecanoylamino)benzoic acid or 4-(octadecanoylamino)benzoic acid, can be achieved by starting with the corresponding aminobenzoic acid isomer (i.e., 3-aminobenzoic acid or 4-aminobenzoic acid) and applying the same acylation techniques, such as the Schotten-Baumann reaction.

The synthesis of analogs involves modifying either the anthranilic acid core or the acyl chain.

Varying the Acyl Chain: By substituting octadecanoyl chloride with other acyl chlorides or carboxylic acids, a library of N-acyl anthranilic acid derivatives with different chain lengths and functionalities can be produced. This approach has been used to synthesize novel inhibitors of plasminogen activator inhibitor-1 (PAI-1). nih.gov

Modifying the Anthranilic Acid Ring: Analogs can be created by starting with substituted anthranilic acids. For example, the Ullmann condensation of o-chlorobenzoic acid with various substituted anilines yields N-aryl anthranilic acid derivatives, which are analogs where the acyl group is replaced by an aryl moiety. ijpsonline.com More complex analogs, such as N-acylanthranoyl-anthranilic acids, have also been synthesized through multi-step processes. ekb.eg Furthermore, various amide derivatives of anthranilic acid have been synthesized for use as fluorescent probes by reacting anthranilic acid with different glycine (B1666218) derivatives. nih.gov

These examples highlight the versatility of the fundamental amide bond-forming reactions in creating a diverse chemical space around the N-acyl anthranilic acid scaffold.

Positional Isomers of the Amide Linkage

The synthesis of positional isomers of this compound involves using the corresponding isomers of aminobenzoic acid as starting materials. The reactivity of the amino group allows for its acylation regardless of its position (ortho, meta, or para) on the benzoic acid ring.

The three primary positional isomers are:

This compound: Synthesized from 2-aminobenzoic acid (anthranilic acid).

3-(Octadecanoylamino)benzoic acid: Synthesized from 3-aminobenzoic acid.

4-(Octadecanoylamino)benzoic acid: Synthesized from 4-aminobenzoic acid.

The fundamental synthetic approach, such as the Schotten-Baumann conditions, remains the same for all three isomers. Research has demonstrated the successful synthesis of derivatives from ortho-, meta-, and para-aminobenzoic acids, indicating that the position of the carboxyl group relative to the amino group does not fundamentally hinder the N-acylation reaction. researchgate.netacs.org For example, N-glycosides of all three aminobenzoic acid isomers have been synthesized, showcasing the accessibility of the amino group in each position for derivatization. researchgate.net

The choice of starting isomer is critical as it dictates the final geometry of the molecule, which can significantly influence its chemical and biological properties.

Table 1: Starting Materials for Positional Isomers

| Target Compound | Starting Aminobenzoic Acid | Acylating Agent |

|---|---|---|

| This compound | 2-Aminobenzoic acid (Anthranilic acid) | Octadecanoyl chloride |

| 3-(Octadecanoylamino)benzoic acid | 3-Aminobenzoic acid | Octadecanoyl chloride |

Modifications of the Octadecanoyl Chain (e.g., Length, Saturation, Branching)

The synthetic routes to N-acyl aminobenzoic acids are highly versatile, allowing for extensive modification of the fatty acid chain. The octadecanoyl (C18, stearoyl) group can be replaced by other acyl groups of varying lengths, degrees of saturation, and branching patterns. This is typically achieved by substituting octadecanoyl chloride with another suitable acyl chloride or by using a different carboxylic acid in coupling reactions.

The general applicability of N-acylation has been well-documented.

Chain Length: Patents and academic literature describe the use of various acyl chlorides and anhydrides, derived from acids like acetic, butyric, dodecanoic, and octadecanoic acid, to acylate amino-substituted carboxylic acids. google.com The synthesis of N-acetylanthranilic acid, for instance, is a common undergraduate laboratory experiment that follows the same principle. udel.edu

Saturation: Unsaturated acyl chains, such as the oleoyl (B10858665) chain (from oleic acid), can be introduced to form compounds like N-oleoyl anthranilic acid. The biosynthetic pathways of N-acyl amino acids show a preference for certain acyl-CoAs, including oleoyl-CoA, indicating that such structures are of significant interest. nih.gov

Coupling Reagents: Besides the Schotten-Baumann reaction, other peptide coupling methods can be employed. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) are used to facilitate the formation of the amide bond between a carboxylic acid and an amine, further expanding the scope of possible acyl chain modifications.

Table 2: Examples of N-Acyl Aminobenzoic Acids with Modified Acyl Chains

| Acyl Group | Acyl Chain Description | Example Compound Name |

|---|---|---|

| Acetyl | C2, Saturated | 2-(Acetylamino)benzoic acid |

| Dodecanoyl | C12, Saturated | 2-(Dodecanoylamino)benzoic acid |

| Octadecanoyl | C18, Saturated | This compound |

Substituent Effects on the Benzoic Acid Moiety

The aromatic ring of the benzoic acid moiety can be further functionalized with various substituents, which can modulate the molecule's electronic properties, solubility, and steric profile. The synthesis of these analogs is generally accomplished by starting with an appropriately substituted aminobenzoic acid. The robustness of the amide formation reaction allows for the presence of a wide range of functional groups on the ring.

Research into related compounds provides insight into the types of substitutions that are synthetically feasible:

Halogens and Hydroxyl Groups: Studies on the synthesis of Schiff bases from 4-aminobenzoic acid have shown that the aromatic ring of the starting aldehyde can be substituted with groups like chloro, iodo, and hydroxyl, leading to the successful formation of the final products. mdpi.com For example, 4-[(4-Chloro-2-hydroxybenzylidene)amino]benzoic acid was synthesized with a 90% yield. mdpi.com

Hydrophobic Groups: In the development of related inhibitors, analogs of 2-(octanesulfonamido)benzoic acid were synthesized with various hydrophobic substituents at the 4- and 5-positions of the benzoic acid ring. nih.gov Groups such as biphenyl (B1667301) and alkylphenyl were successfully incorporated, suggesting that similar modifications would be possible for this compound. nih.gov

Multi-step Syntheses: Complex substituents can be introduced through multi-step reaction sequences. For instance, the synthesis of 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid involves a palladium-catalyzed Suzuki–Miyaura cross‐coupling reaction as a key step to build the biphenyl moiety before the final amidation. researchgate.net

The electronic nature of the substituents can influence the nucleophilicity of the amino group, potentially affecting reaction rates, but generally does not prevent the acylation. Computational studies on substituted aminobenzoic acids show that the relative positions of the substituents have a strong influence on the molecule's stability and aromaticity. nih.gov

Table 3: Examples of Substituted N-Acylated Aminobenzoic Acid Analogs

| Starting Material | Reaction/Modification | Resulting Analog Class | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid | Condensation with substituted salicylaldehydes | Substituted Schiff bases | mdpi.com |

| 4- and 5-Substituted 2-aminobenzoic acids | N-sulfonylation with octanesulfonyl chloride | Substituted 2-(octanesulfonamido)benzoic acids | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Octadecanoylamino)benzoic acid |

| 4-(Octadecanoylamino)benzoic acid |

| 2-Aminobenzoic acid (Anthranilic acid) |

| 3-Aminobenzoic acid |

| 4-Aminobenzoic acid |

| Octadecanoyl chloride |

| N-stearoyl anthranilic acid |

| Sodium hydroxide |

| Hydrochloric acid |

| 2-(Acetylamino)benzoic acid (N-acetylanthranilic acid) |

| 2-(Dodecanoylamino)benzoic acid |

| 4-Benzamidobenzoic acid |

| N-oleoyl anthranilic acid |

| Oleic acid |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) |

| 4-[(4-Chloro-2-hydroxybenzylidene)amino]benzoic acid |

| 2-(Octanesulfonamido)benzoic acid |

| 4‐[(Biphenyl‐2‐ylcarbonyl)amino]benzoic acid |

| Octadecanoic acid |

| Acetic acid |

| Butyric acid |

| Dodecanoic acid |

Molecular and Supramolecular Interactions of 2 Octadecanoylamino Benzoic Acid

Theoretical and Computational Investigations of Molecular Structure and Conformation

Theoretical and computational chemistry provide powerful tools to predict and understand the three-dimensional structure and conformational preferences of molecules like 2-(octadecanoylamino)benzoic acid.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry, electronic properties, and spectroscopic features of molecules. While specific DFT studies on this compound are not readily found, research on its shorter-chain analogue, 2-acetylamino-benzoic acid, offers significant insights. researchgate.netelixirpublishers.comsmvdu.ac.incujammu.ac.in

Studies on 2-acetylamino-benzoic acid using DFT with basis sets like 6-31G and 6-311G have successfully calculated structural parameters (bond lengths and angles) that show good agreement with experimental X-ray diffraction data. researchgate.net These calculations also elucidate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net

For this compound, the presence of the long, electron-donating octadecanoyl chain would be expected to influence the electronic distribution in the aromatic ring and the acidity of the carboxylic acid group, albeit subtly, compared to its acetyl analogue.

Table 1: Calculated Electronic Properties for the Analogous Compound 2-Acetylamino-benzoic Acid Note: This data is for 2-acetylamino-benzoic acid and is presented to illustrate the parameters determined by DFT calculations. The values would differ for this compound.

| Parameter | Value |

| HOMO Energy | Value not available in search results |

| LUMO Energy | Value not available in search results |

| HOMO-LUMO Gap | Value not available in search results |

| Dipole Moment | Value not available in search results |

No specific numerical values for these parameters were available in the provided search result abstracts.

The conformational landscape of this compound is complex, primarily due to the rotational freedom around several single bonds. Key conformational features include:

Amide Bond Conformation: The C-N bond of the amide group can exist in either a cis or trans conformation. For N-acylanthranilic acids, intramolecular hydrogen bonding between the amide N-H and the carboxyl oxygen can favor a specific conformation.

Carboxyl Group Orientation: The carboxylic acid group can rotate relative to the plane of the benzene (B151609) ring. Studies on benzoic acid derivatives show that the planarity is influenced by substituents, which in turn affects dimerization and crystal packing. scispace.comresearchgate.net

Octadecanoyl Chain Flexibility: The 18-carbon chain introduces a significant number of rotatable bonds, leading to a vast number of possible conformations. The extended, all-trans conformation is typically the lowest in energy for an isolated alkyl chain, but packing forces and intermolecular interactions in condensed phases can lead to folded or gauche conformations.

Predictive Modeling of Intermolecular Associations

The amphiphilic nature of this compound, with its polar head group (carboxyl and amide functions) and a long nonpolar tail, dictates its intermolecular association behavior.

Hydrogen bonding is a dominant intermolecular force for this molecule. Two primary hydrogen bonding motifs are expected:

Carboxylic Acid Dimerization: Like most carboxylic acids, this compound is highly likely to form centrosymmetric dimers in the solid state and in nonpolar solvents. bohrium.com This involves two strong O-H···O=C hydrogen bonds between the carboxyl groups of two molecules, creating a stable eight-membered ring. Computational studies on substituted benzoic acids have shown that these dimer interactions are very stable. scispace.comresearchgate.netmdpi.com

Amide Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of intermolecular N-H···O=C hydrogen bonds, which can link the molecules into chains or sheets.

Computational screening and analysis using methods like DFT and the Atoms in Molecules (AIM) theory can be used to quantify the strength and nature of these hydrogen bonds. For instance, studies on cocrystals of other benzoic acid derivatives have used these methods to characterize the intermolecular interactions that drive crystal formation.

Table 2: Representative Hydrogen Bond Parameters from a Computational Study on a Cocrystal System Note: This data is from a study on a p-coumaric acid-nicotinamide cocrystal and serves as an example of the type of data obtained from computational analysis of hydrogen bonds. The values would be different for this compound.

| Interaction | Bond Length (Å) |

| C=O∙∙∙H-N | Value not available in search results |

Specific numerical values were not available in the provided search result abstracts.

The most significant feature driving the aggregation of this compound is the long C18 octadecanoyl tail. In polar solvents like water, the hydrophobic effect will be the dominant organizing force. To minimize the unfavorable contact between the hydrocarbon chains and water molecules, the molecules are expected to self-assemble into various supramolecular structures, such as:

Micelles: In aqueous solutions above a certain critical micelle concentration (CMC), the molecules would likely form spherical or cylindrical micelles, with the hydrophobic tails sequestered in the core and the polar benzoic acid headgroups exposed to the water.

Bilayers and Vesicles: Depending on the concentration, pH, and temperature, the formation of bilayers, which could close upon themselves to form vesicles (liposomes), is also highly probable. This behavior is characteristic of single-chain amphiphiles with a sufficiently large headgroup-to-tail size ratio.

Langmuir Monolayers: At an air-water interface, this compound would behave as a classic surfactant, forming a monomolecular layer with the polar heads in the water and the hydrophobic tails extending into the air.

These aggregation phenomena are driven by the minimization of the system's free energy, balancing the enthalpic gain from hydrogen bonding and van der Waals interactions with the entropic cost of ordering the molecules.

Host-Guest Chemistry and Inclusion Phenomena

There is no specific research documented in the search results regarding the host-guest chemistry or inclusion phenomena of this compound. However, its structure suggests potential for such interactions.

The long hydrophobic octadecanoyl chain could act as a guest, fitting into the nonpolar cavity of host molecules like cyclodextrins. The size of the cyclodextrin (B1172386) cavity (α, β, or γ) would determine the stability and stoichiometry of the inclusion complex. Such complexation could be used to modify the solubility and aggregation behavior of the molecule.

Conversely, organized aggregates of this compound, such as micelles or bilayers, could act as hosts. The hydrophobic core of a micelle could encapsulate nonpolar guest molecules, while the charged surface could bind ions or polar guests. This is a fundamental principle behind the use of surfactants in solubilization and delivery applications. Oligomers of related N-acylanthranilic acids have been designed as "foldamers" that can create specific binding pockets for anions. nsf.govacs.orgresearchgate.netosti.govacs.orgacs.org

Segregation in Polymer Crystalline Cavities

Currently, there is a lack of specific research data on the segregation of this compound within polymer crystalline cavities. Scientific literature extensively covers the behavior of simpler molecules, such as benzoic acid, in these environments. For instance, studies have shown that benzoic acid can be segregated as either a dimer or as isolated molecules within the crystalline channels of different polymorphic forms of syndiotactic polystyrene (sPS) and in the α form of poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). The specific form of segregation (monomer vs. dimer) is dependent on the size and geometry of the polymer's crystalline cavities. However, due to the significantly larger size and more complex chemical structure of this compound, which includes a long C18 aliphatic chain and an amide linkage, its behavior cannot be directly extrapolated from that of benzoic acid. The steric hindrance and potential for different intermolecular interactions introduced by the octadecanoylamino group would likely lead to unique segregation behaviors that require dedicated experimental investigation.

Molecular Encapsulation and Release Mechanisms

Biological Activities and Mechanistic Studies at the Cellular and Molecular Level

Modulation of Cellular Pathways and Processes

The intricate dance of cellular life relies on a complex network of pathways and processes. Emerging research on benzoic acid derivatives suggests that these compounds can act as significant modulators of these networks. While direct studies on 2-(octadecanoylamino)benzoic acid are limited, the activities of its structural relatives provide a framework for understanding its potential biological impact.

Interactions with Proteostasis Network Modules

The proteostasis network is the cellular machinery responsible for maintaining the health of the proteome through the regulation of protein synthesis, folding, and degradation. Dysregulation of this network is a hallmark of aging and many diseases. Studies on various benzoic acid derivatives have indicated their ability to interact with and modulate components of the proteostasis network. For instance, certain derivatives have been shown to enhance the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway, the two major protein degradation systems in the cell. This suggests that this compound, by virtue of its benzoic acid core, may also possess the ability to influence these critical cellular maintenance pathways.

Influence on Signal Transduction Cascades

Signal transduction cascades are the communication highways of the cell, transmitting signals from the exterior to the interior to elicit specific responses. Benzoic acid and its derivatives have been implicated in the modulation of various signaling pathways. For example, some derivatives have been shown to inhibit signaling pathways involved in cell proliferation and inflammation. The long fatty acid chain of this compound introduces a lipophilic character that could facilitate its interaction with cellular membranes and membrane-associated signaling proteins, potentially influencing pathways such as those governed by receptor tyrosine kinases or G-protein coupled receptors.

Role in Salicylic (B10762653) Acid Biosynthesis and Defense Responses in Model Systems

In the plant kingdom, benzoic acid is a key precursor to salicylic acid, a phytohormone crucial for defense against pathogens. nih.govnih.gov The biosynthesis of salicylic acid from benzoic acid is a well-documented pathway. nih.govnih.gov Exogenous application of benzoic acid and its derivatives has been shown to induce the production of salicylic acid and enhance disease resistance in plants. nih.gov Given its structure, this compound could potentially be metabolized to release benzoic acid, thereby feeding into the salicylic acid biosynthesis pathway and triggering defense responses. This is supported by findings that demonstrate the antifungal activity of benzoic acid and its hydroxylated derivatives. nih.gov

Enzymatic Interactions and Inhibition Kinetics

The biological effects of a compound are often mediated by its interaction with specific enzymes. The study of these interactions, including binding affinity and inhibition kinetics, is fundamental to understanding a compound's mechanism of action. wikipedia.orgnih.govteachmephysiology.comyoutube.comkhanacademy.org

Investigation of Enzyme Binding and Active Site Interactions

The specific binding of a molecule to the active site of an enzyme is the first step in its modulatory action. For benzoic acid derivatives, this interaction is influenced by the nature and position of substituents on the benzene (B151609) ring. The carboxyl group of benzoic acid can form key hydrogen bonds and electrostatic interactions within an enzyme's active site. The octadecanoyl (stearoyl) group of this compound, a long saturated fatty acid, would be expected to favor binding to enzymes with hydrophobic pockets or channels. This structural feature could confer selectivity for certain enzymes over others.

Inhibition of Specific Enzyme Classes (e.g., Acyltransferases, Hydrolases, Oxidoreductases)

Research has shown that benzoic acid derivatives can inhibit a variety of enzyme classes.

Acyltransferases: The structural similarity of this compound to N-acyl-amino acids suggests it could be a potential inhibitor of N-acyltransferases.

Hydrolases: Certain benzoic acid derivatives have been found to inhibit hydrolases. For example, some have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation. nih.gov Inhibition of HDACs by some benzoic acid derivatives has been linked to the induction of apoptosis in cancer cells. nih.gov

Oxidoreductases: The inhibition of oxidoreductases by various phenolic compounds is a well-established area of research. While direct evidence for this compound is not available, other benzoic acid derivatives have been studied for their effects on these enzymes.

Table 1: Investigated Biological Activities of Related Benzoic Acid Derivatives

| Compound Class | Biological Activity | Potential Implication for this compound |

| Benzoic Acid Derivatives | Modulation of proteostasis network | Potential to influence cellular protein quality control |

| Benzoic Acid Derivatives | Inhibition of cancer cell growth | Potential as an anti-proliferative agent |

| Benzoic Acid | Precursor to salicylic acid in plants | Possible role in inducing plant defense responses |

| Hydroxylated Benzoic Acids | Antifungal activity | Potential for use as an antimicrobial agent |

| Various Benzoic Acid Derivatives | Inhibition of hydrolases (e.g., HDACs) | Potential to modulate enzyme activity and gene expression |

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

The inhibitory potential of this compound on various enzymes is intrinsically linked to its distinct structural components: the anthranilic acid core, the long C18 saturated acyl chain (stearoyl group), and the amide bond that links them. Structure-activity relationship (SAR) studies on related benzoic acid and salicylanilide (B1680751) derivatives provide insights into how these features contribute to enzyme inhibition. nih.govmdpi.com

The core of the molecule, benzoic acid, and its amino-substituted form, anthranilic acid, are known to interact with enzyme active sites. For instance, some benzoic acid derivatives act as competitive or non-competitive inhibitors of tyrosinase by chelating the copper ions essential for its catalytic activity. nih.gov The carboxyl group on the benzene ring is a key interacting element, potentially forming hydrogen bonds or coordinating with metal cofactors within the enzyme's active site. nih.gov

The long, lipophilic octadecanoyl chain is crucial for the molecule's interaction with enzymes, particularly those embedded in or associated with cellular membranes. This fatty acid tail enhances the molecule's affinity for hydrophobic pockets within or near the enzyme's active site. In the case of fungal enzymes like cytochrome P450s (e.g., CYP53), which are involved in detoxification, the lipophilicity conferred by the acyl chain is a determining factor for inhibitory activity. nih.gov Studies on similar acylated compounds, such as 2-acyl-1,4-benzohydroquinones, have shown that the length of the acyl chain directly influences antifungal potency, with longer chains often leading to stronger inhibition up to a certain point. nih.gov

The amide linkage provides structural rigidity and specific hydrogen bonding capabilities (both donor and acceptor), which can anchor the inhibitor to the enzyme's active site. In related salicylanilides, this linkage is critical for positioning the molecule correctly for effective inhibition. mdpi.com Alterations to this linker can significantly impact the inhibitory profile. The combination of the polar anthranilic acid head and the nonpolar stearoyl tail gives the molecule amphipathic properties, allowing it to interact with complex enzyme targets that have both hydrophilic and hydrophobic domains, such as N-acetylneuraminate lyase, which is crucial for sialic acid degradation in pathogens like MRSA. nih.gov

Antimicrobial Efficacy and Mechanisms of Action in vitro

Antibacterial Activity against Model Organisms

This compound and related compounds exhibit notable antibacterial properties. Benzoic acid derivatives are known to possess broad-spectrum antibacterial activity, functioning as preservatives by inhibiting both bacteria and fungi. medchemexpress.comresearchgate.net The lipophilic nature of these acids allows them to permeate the bacterial cell membrane. researchgate.net

The antibacterial mechanism of benzoic acid derivatives often involves the disruption of cellular homeostasis. Once inside the more alkaline cytoplasm, the acid releases a proton, which can disrupt essential metabolic processes and the proton motive force across the membrane. researchgate.net Studies on various benzoic acid derivatives against Escherichia coli have shown that the type and position of substituents on the benzoic ring significantly influence their effectiveness. nih.gov While specific data for this compound is limited, the presence of the long N-acyl chain is expected to significantly enhance its ability to intercalate into and disrupt the bacterial cell membrane compared to unsubstituted benzoic acid. This is supported by findings that other long-chain fatty acid derivatives possess potent antibacterial activity.

| Compound/Derivative | Model Organism | Observed Activity/Finding | Reference |

| Benzoic Acid Derivatives | Escherichia coli | Activity is influenced by the type and position of substituents on the benzoic ring. | nih.gov |

| Benzoic Acid | S. aureus, P. aeruginosa | Demonstrates general antibacterial activity. | medchemexpress.com |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | S. aureus, B. subtilis | Showed antibacterial activity against Gram-positive bacteria. | tubitak.gov.tr |

Antifungal Activity against Fungal Strains

The antifungal activity of this compound is well-documented through studies on its parent compound, 2-aminobenzoic acid (anthranilic acid), and its derivatives. These compounds have shown efficacy against clinically relevant fungal pathogens, including strains of Candida albicans that are resistant to conventional drugs like fluconazole. nih.govnih.gov

The mechanism of antifungal action is often multifactorial. The lipophilic stearoyl chain facilitates the compound's insertion into the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components. Furthermore, studies on 2-aminobenzoic acid derivatives have demonstrated their ability to downregulate genes crucial for fungal virulence, such as those involved in hyphal growth (HWP1), adhesion (ALS3), and ergosterol (B1671047) biosynthesis (ERG11). nih.govresearchgate.net By inhibiting these pathways, the compounds reduce the fungus's ability to transition into its more invasive filamentous form and establish infections. nih.gov The activity of related compounds, such as salicylanilide esters, against various molds and yeasts further underscores the potential of acylated aromatic acids as antifungal agents. mdpi.com

| Compound/Derivative | Fungal Strain | Observed Activity/Finding | Reference |

| 2-Aminobenzoic Acid Derivatives | Candida albicans (Fluconazole-resistant) | Synergistic effect with fluconazole; downregulation of HWP1, ERG11, and ALS3 genes. | nih.govnih.gov |

| Lanceaefolic acid methyl ester | Candida albicans | Displayed antifungal activity with a MIC of 100 µg/mL. | researchgate.netresearchgate.net |

| 2-Octanoylbenzohydroquinone | Candida krusei, Rhizopus oryzae | Showed potent antifungal activity with MIC values from 2 to 16 µg/mL. | nih.gov |

| Salicylanilide Esters | Various molds and yeasts | Exhibited broad antifungal activity, with higher susceptibility in molds. | mdpi.com |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | Demonstrated higher activity than the reference antifungal, ketoconazole. | tubitak.gov.tr |

Disruption of Cellular Integrity and Biofilm Formation

A primary mechanism contributing to the antimicrobial efficacy of this compound is its ability to compromise cellular integrity and inhibit biofilm formation. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers significant protection against antimicrobial agents and host immune responses. nih.govnih.gov

Derivatives of 2-aminobenzoic acid have been shown to be potent inhibitors of biofilm formation in C. albicans. nih.gov This antibiofilm activity appears to be distinct from their direct fungicidal effects, as it occurs at sub-inhibitory concentrations. nih.gov The likely mechanism involves the disruption of the fungal cell membrane, which not only affects cell viability but also interferes with the initial stages of cell adhesion and the production of the EPS matrix. nih.govnih.gov By downregulating genes like ALS3, which are essential for adhesion, these compounds prevent the fungus from establishing the foundational structure of a biofilm. nih.gov Similarly, in bacteria, benzoic acid derivatives can reduce the amount of biofilm produced by interfering with cell-to-surface interactions. nih.gov

Influence on Microbial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes such as virulence, biofilm formation, and motility. nih.govnih.gov Many Gram-negative bacteria use N-acyl-L-homoserine lactones (AHLs) as QS signal molecules. nih.gov Due to the structural similarity between the N-acyl group of this compound and the acyl chains of AHLs, it is hypothesized that this compound can act as a competitive inhibitor of QS systems.

Anthranilic acid itself has been identified as a signaling molecule in Ralstonia solanacearum, where it regulates virulence and biofilm formation. nih.gov Furthermore, other simple benzoic acid derivatives, such as salicylic acid, have been shown to antagonize QS receptors like LasR and RhlR in Pseudomonas aeruginosa. nih.govresearchgate.net By binding to the signal receptor protein, inhibitors can prevent the native AHL from activating the QS cascade, thereby suppressing the expression of virulence factors without killing the bacteria, which may reduce the selective pressure for resistance. nih.govresearchgate.net This makes QS inhibition a promising anti-virulence strategy. researchgate.netnih.gov

Exploration of Biosynthetic Origins and Metabolic Fate in biological systems (non-human)

The biosynthesis of this compound in non-human biological systems, such as bacteria and plants, is not directly elucidated but can be inferred from known metabolic pathways. The molecule is an amide conjugate of two common metabolites: anthranilic acid and stearic acid.

Anthranilic acid is a key intermediate in the tryptophan biosynthesis pathway in many microorganisms and plants. nih.gov It is also a product of tryptophan degradation.

Stearic acid (an 18-carbon saturated fatty acid) is a fundamental component of fatty acid metabolism. It is activated to its thioester form, stearoyl-CoA, for participation in various metabolic reactions.

The most probable biosynthetic route for this compound is the enzymatic condensation of anthranilic acid with stearoyl-CoA. This reaction would be catalyzed by an N-acyltransferase, an enzyme that transfers the stearoyl group from CoA to the amino group of anthranilic acid. Such conjugation reactions are common in biological systems for the modification of metabolites.

The biosynthesis of the benzoic acid moiety itself can occur via several routes in plants and bacteria, including a pathway that mirrors the β-oxidation of fatty acids, starting from cinnamic acid. nih.govresearchgate.netnih.gov In this pathway, cinnamoyl-CoA is hydrated and cleaved to yield benzaldehyde (B42025) and acetyl-CoA, with the benzaldehyde subsequently being oxidized to benzoic acid. nih.gov This benzoic acid could then be aminated to form anthranilic acid or another precursor before conjugation with the fatty acyl-CoA. The metabolic fate of this compound in these organisms likely involves hydrolysis of the amide bond by amidases, releasing anthranilic acid and stearic acid, which can then re-enter their respective core metabolic pathways.

Potential Natural Occurrence and Isolation from Biological Sources

Currently, there is no direct scientific evidence to confirm the natural occurrence and isolation of this compound from any specific biological source, be it plant, animal, or microorganism. However, the constituent parts of the molecule, anthranilic acid and stearic acid (from which the octadecanoyl group is derived), are widespread in nature.

Anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan in many organisms. wikipedia.org It and its derivatives are also found in various plants and microorganisms, where they can act as signaling molecules. nih.govresearchgate.net For instance, certain anthranilate derivatives have been identified in fruits like grapes and citrus. inchem.org Benzoic acid and its derivatives are also naturally present in a wide variety of plants and can be produced by microorganisms. taylorfrancis.com

Stearic acid is a common saturated fatty acid found in both animal and vegetable fats. The acylation of amino acids with fatty acids to form N-acyl amino acids is a known biological process. nih.gov Given the prevalence of both anthranilic acid and stearic acid in biological systems, the potential for their enzymatic condensation to form this compound in some organisms cannot be entirely dismissed, though it remains a hypothetical assertion without direct experimental verification.

Table 1: Natural Occurrence of Related Compounds

| Compound | Natural Source(s) |

| Anthranilic Acid | Precursor in tryptophan biosynthesis in bacteria, fungi, and plants. wikipedia.org |

| Methyl Anthranilate | Grapes (Vitis vinifera), citrus fruits. inchem.org |

| Benzoic Acid | Various berries, plums, and other plants. taylorfrancis.com |

| N-Acyl Amino Acids | Found in various organisms, including marine bacteria. researchgate.net |

This table presents information on related compounds, as direct data for this compound is not available.

Proposed Biosynthetic Routes and Enzymatic Transformations

While a specific biosynthetic pathway for this compound has not been elucidated, a plausible route can be proposed based on known enzymatic reactions. The formation of an amide bond between the amino group of anthranilic acid and the carboxyl group of stearic acid (activated as octadecanoyl-CoA) is a chemically feasible step. This reaction would likely be catalyzed by an N-acyltransferase enzyme.

The biosynthesis would likely proceed as follows:

Activation of Stearic Acid: Stearic acid is first activated to its coenzyme A (CoA) thioester, octadecanoyl-CoA. This is a common step in fatty acid metabolism and requires ATP.

N-Acylation of Anthranilic Acid: An N-acyltransferase enzyme would then catalyze the transfer of the octadecanoyl group from octadecanoyl-CoA to the amino group of anthranilic acid, forming this compound and releasing CoA.

This proposed pathway is analogous to the biosynthesis of other N-acyl amino acids and N-acylethanolamines, which are formed through similar enzymatic acylation reactions. nih.govnih.gov The enzymes responsible for such transformations often exhibit a degree of substrate promiscuity, suggesting that an existing N-acyltransferase could potentially utilize anthranilic acid and octadecanoyl-CoA as substrates.

Table 2: Key Enzymes in Proposed Biosynthesis

| Enzyme | Function |

| Acyl-CoA Synthetase | Activates stearic acid to octadecanoyl-CoA. |

| N-Acyltransferase | Catalyzes the transfer of the octadecanoyl group to anthranilic acid. |

This table is based on a proposed pathway, as the actual biosynthetic route has not been experimentally confirmed.

Metabolic Derivatization in Plants or Microorganisms

The metabolic fate of this compound in plants or microorganisms is currently unknown due to the lack of studies on this specific compound. However, based on the metabolism of related molecules, several potential derivatization reactions can be hypothesized.

In biological systems, N-acyl amino acids can undergo hydrolysis back to their constituent fatty acid and amino acid, a reaction catalyzed by amidohydrolases. nih.gov Therefore, it is plausible that this compound could be hydrolyzed by a fatty acid amide hydrolase (FAAH) or a similar enzyme to yield stearic acid and anthranilic acid.

Further metabolic derivatizations could involve modifications to either the aromatic ring or the fatty acid chain. The anthranilic acid moiety could undergo hydroxylation or other modifications common to aromatic compounds in plant and microbial metabolism. The octadecanoyl chain could be subject to desaturation or hydroxylation.

For instance, benzoic acid itself can be metabolized by microorganisms through various pathways. taylorfrancis.com Similarly, N-acylethanolamines in plants can be metabolized through hydrolysis or oxidation. nih.gov These established metabolic routes for related compounds provide a framework for predicting the potential metabolic derivatization of this compound.

Table 3: Potential Metabolic Derivatizations

| Reaction Type | Potential Product(s) |

| Hydrolysis | Stearic acid and Anthranilic acid |

| Hydroxylation | Hydroxylated derivatives on the aromatic ring or fatty acid chain |

| Desaturation | Unsaturated derivatives of the fatty acid chain |

This table outlines hypothetical metabolic pathways based on the metabolism of related compounds.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are fundamental to the separation and characterization of 2-(octadecanoylamino)benzoic acid from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used methods, each offering distinct advantages for the analysis of this N-acyl amino acid.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. sigmaaldrich.comresearchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of compounds with structures analogous to this compound, such as N-acyl amino acid surfactants, reversed-phase HPLC is often the method of choice. researchgate.netmdpi.com A C18 column is a common stationary phase, providing a non-polar surface that interacts with the hydrophobic octadecanoyl chain of the molecule. nih.govhelixchrom.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. ust.eduthaiscience.info The composition of the mobile phase can be manipulated to control the retention time of the analyte. For instance, increasing the proportion of the organic solvent generally leads to a shorter retention time for hydrophobic compounds. youtube.com

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate complex mixtures containing homologues with varying fatty acid chain lengths. researchgate.netmdpi.com Detection is commonly achieved using a UV/Vis detector, as the benzene (B151609) ring in the benzoic acid moiety provides a chromophore necessary for spectrophotometric detection. researchgate.netmdpi.com The selection of an appropriate detection wavelength is critical for maximizing sensitivity. researchgate.net For related N-acyl amino acids, detection wavelengths around 233-234 nm have been utilized. ust.eduthaiscience.info

Table 1: Illustrative HPLC Parameters for the Analysis of Related N-Acyl Amino Acids

| Parameter | Condition | Rationale |

| Column | C18 (Reversed-Phase) | Provides hydrophobic interactions with the fatty acid chain. nih.gov |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution | Allows for the adjustment of polarity to control retention. ust.eduthaiscience.info |

| Elution | Isocratic or Gradient | Gradient elution is effective for separating complex mixtures of homologues. researchgate.netmdpi.com |

| Detector | UV/Vis (e.g., Diode Array Detector) | The aromatic ring allows for spectrophotometric detection. researchgate.netmdpi.com |

| Detection Wavelength | ~230-240 nm | Provides good sensitivity for the benzoic acid chromophore. ust.eduthaiscience.info |

| Flow Rate | Typically 1.0 mL/min | A standard flow rate for analytical HPLC. nih.govust.edu |

This table presents a generalized set of HPLC conditions based on methods for structurally similar compounds. Actual parameters for this compound would require specific method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the low volatility and polar nature of this compound, derivatization is a necessary prerequisite for successful GC-MS analysis. sigmaaldrich.com The primary goal of derivatization is to convert the non-volatile analyte into a more volatile and thermally stable derivative. sigmaaldrich.com

A common derivatization strategy for compounds containing carboxylic acid and amide functional groups is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen atoms on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com TBDMS derivatives are often preferred due to their increased stability and reduced sensitivity to moisture compared to TMS derivatives. sigmaaldrich.com Another approach involves methylation of the carboxylic acid group, followed by acylation of the amine/amide group. nih.gov

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase, is often used for the separation of fatty acid derivatives. unipi.it The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for identification and quantification. unipi.itnih.gov

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and conformational analysis of this compound in research environments. Mass spectrometry and nuclear magnetic resonance spectroscopy, in particular, provide detailed molecular-level information.

Application of Mass Spectrometry for Structural Elucidation of Research Samples

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.org

For a compound like this compound, several key fragmentation pathways can be anticipated. Cleavage of the amide bond is a common fragmentation route for amides. libretexts.org This would result in the formation of an acylium ion corresponding to the octadecanoyl group and a fragment corresponding to the aminobenzoic acid portion. The long alkyl chain of the octadecanoyl group can also undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

The benzoic acid moiety can also produce characteristic fragments. Loss of a hydroxyl group (OH, mass 17) or the entire carboxyl group (COOH, mass 45) are common fragmentation patterns for carboxylic acids. libretexts.org The specific fragmentation pattern can provide valuable information for confirming the identity and structure of the compound in research samples. uva.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to investigate the structure and conformational dynamics of molecules in solution. nih.gov For this compound, NMR can provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

¹H NMR spectroscopy would reveal the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the benzoic acid ring would appear in a distinct region of the spectrum, and their splitting patterns could indicate their relative positions. The protons on the long octadecanoyl chain would appear in the aliphatic region of the spectrum. The amide proton would have a characteristic chemical shift that can be influenced by hydrogen bonding.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the complete structural assignment. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study the through-space interactions between protons, providing insights into the three-dimensional conformation of the molecule in solution. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to improve the analytical performance of a compound, particularly for techniques like GC-MS. sigmaaldrich.com For this compound, derivatization is crucial for increasing its volatility and thermal stability, as well as enhancing its detectability. nih.gov

As previously mentioned in the GC-MS section, silylation is a widely used derivatization technique for compounds with active hydrogens, such as those found in carboxylic acids and amides. sigmaaldrich.com Reagents like BSTFA and MTBSTFA are effective for this purpose. sigmaaldrich.com The resulting silyl (B83357) derivatives are significantly more volatile and less polar, making them amenable to GC analysis. sigmaaldrich.com

Another common derivatization strategy is esterification of the carboxylic acid group. This can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst. For instance, methylation to form the methyl ester is a frequent practice. nih.gov This derivatization is often followed by acylation of the amide nitrogen to further increase volatility. nih.gov

For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV/Vis or fluorescence detectors, respectively. researchgate.netmdpi.com For example, N-acyl amino acids can be derivatized with reagents like 2,4'-dibromoacetophenone (B128361) to form UV-active esters. researchgate.netmdpi.com This is particularly useful if the original molecule has poor UV absorbance at wavelengths typically used for detection.

Table 2: Common Derivatization Reagents and Their Applications

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Purpose | Reference |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Carboxylic acid, Amide | GC-MS | Increases volatility and thermal stability. | sigmaaldrich.comunipi.it |

| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Carboxylic acid, Amide | GC-MS | Forms more stable derivatives compared to BSTFA. | sigmaaldrich.com |

| Methanol/HCl | Carboxylic acid | GC-MS | Forms methyl ester to increase volatility. | nih.gov |

| 2,4'-Dibromoacetophenone | Carboxylic acid | HPLC-UV | Introduces a strong chromophore for enhanced UV detection. | researchgate.netmdpi.com |

This table summarizes common derivatization strategies that could be applied to this compound to improve its analytical characteristics.

Chemical Modification for Improved Separation or Detection

A thorough review of publicly available scientific literature did not yield specific studies detailing the chemical modification of this compound for the purpose of improved analytical separation or detection.

In analytical chemistry, chemical modification, often referred to as derivatization, is a common strategy employed to enhance the detectability of an analyte or to improve its chromatographic behavior. This is particularly useful for compounds that may lack a strong chromophore for UV-Vis detection, have poor ionization efficiency for mass spectrometry, or exhibit poor peak shape and retention in chromatography.

Common derivatization strategies that could theoretically be applied to this compound, based on its functional groups (a carboxylic acid and a secondary amide), might include:

Esterification: The carboxylic acid group could be converted to an ester (e.g., a methyl or ethyl ester) to increase its volatility for analysis by gas chromatography (GC).

Fluorescent Tagging: A fluorescent tag could be attached to the carboxylic acid group to enable highly sensitive detection by fluorescence spectroscopy.

However, it must be reiterated that no specific, published research protocols for the derivatization of this compound were found.

Validation of Developed Analytical Protocols for Research Applications

Comprehensive searches of scientific databases and literature did not uncover any specific, peer-reviewed publications that present a complete validation of an analytical protocol for the quantification of this compound.

The validation of an analytical method is a critical process that provides documented evidence that a specific method is suitable for its intended purpose. researchgate.net This process typically involves the evaluation of several key parameters to ensure the reliability and reproducibility of the results. researchgate.netresearchgate.net While general guidelines for method validation are well-established by organizations such as the International Council for Harmonisation (ICH), the specific application of these principles to an analytical method for this compound has not been detailed in the available literature. nih.gov

A typical validation for a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would assess the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table outlines the typical parameters that would be evaluated in a method validation study. Since no specific data for this compound was found, the "Typical Acceptance Criteria" are provided as a general example based on common analytical practice.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | Peak purity angle should be less than peak purity threshold. |

| Linearity (r²) | The correlation coefficient for the calibration curve. | r² ≥ 0.999 |

| Accuracy (% Recovery) | The percentage of the true amount of analyte recovered. | 98.0% - 102.0% |

| Precision (% RSD) | The relative standard deviation of a series of measurements. | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified reliably. | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | The method's ability to withstand small, deliberate changes in parameters (e.g., pH, flow rate). | % RSD of results should be within acceptable limits (e.g., ≤ 2.0%). |

This table presents generalized acceptance criteria for a typical analytical method validation and does not represent actual data for a method developed for this compound.

Without published research, any laboratory seeking to quantify this compound would need to develop an analytical method from first principles and then perform a rigorous validation to ensure the data is fit for its intended research purpose.

Computational Chemistry and in Silico Modeling for Predictive Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how a ligand like a benzoic acid derivative might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations are instrumental in identifying the specific binding sites and key amino acid residues involved in the interaction between a ligand and its target protein. For various benzoic acid derivatives, studies have successfully pinpointed these interactions with several key protein targets.

For instance, in studies of 2,5-substituted benzoic acid derivatives as inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, a common binding mode was observed. nih.gov A critical interaction involves a hydrogen bond between the carboxyl group of the benzoic acid scaffold and the Arg263 residue of Mcl-1. nih.gov The scaffold itself typically settles in the junction of the p2/p3 pockets of the protein. nih.gov Further hydrophobic interactions have been noted with residues such as Val243 and Leu246. nih.gov

Similarly, docking studies of 5-acetamido-2-hydroxy benzoic acid derivatives with the cyclooxygenase-2 (COX-2) enzyme have identified interactions within a hydrophobic pocket lined with amino acids like Tyr385, Trp387, and Phe518. mdpi.com A key interaction for these types of inhibitors is the coordination of their carboxylate group with Arg120 and Tyr385, with hydrogen bonding to Ser530 also being significant. mdpi.com

In the context of antiviral research, docking of benzoic acid derivatives into the active site of the SARS-CoV-2 main protease revealed interactions with residues including GLU166, HIS163, CYS145, and SER144. nih.gov Research on inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) using 2-(oxalylamino)benzoic acid analogs also highlights the importance of defining the binding site to understand inhibitory action. nih.gov

Table 1: Examples of Molecular Docking Interactions for Benzoic Acid Derivatives

| Compound Class | Target Protein | Key Interacting Residues |

|---|---|---|

| 2,5-Substituted benzoic acids | Mcl-1 | Arg263, Val243, Leu246, Leu290 nih.gov |

| 5-Acetamido-2-hydroxy benzoic acids | COX-2 | Arg120, Tyr385, Trp387, Phe518, Ser530 mdpi.com |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | GLU166, HIS163, GLY143, SER144, CYS145 nih.gov |

| 2-(oxalylamino) benzoic acids | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified in abstracts nih.govresearchgate.net |

Beyond identifying the binding location, molecular docking estimates the binding affinity, often expressed as a score or in kcal/mol, which predicts the strength of the ligand-target interaction. For 5-acetamido-2-hydroxy benzoic acid derivatives, docking against the COX-2 enzyme yielded binding affinity values as strong as -8.5 kcal/mol and -9.1 kcal/mol, which were comparable to or better than some known inhibitors. mdpi.com In another study, docking of 2-(oxalylamino)benzoic acid inhibitors into the active site of PTP1B showed a linear correlation between the predicted binding affinities and their experimentally determined activities (r²=0.859). nih.gov

Docking simulations also predict the binding orientation or "pose" of the ligand within the active site. For 2,5-substituted benzoic acid inhibitors of Mcl-1, a U-shaped binding mode was identified, with the Arg263-carboxyl group interaction serving as the primary anchor. nih.gov This detailed understanding of binding orientation is critical for structure-based drug design.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose from docking studies. By simulating the complex in a solvated environment, MD can confirm whether the key interactions are maintained over a period of nanoseconds or longer. This process is crucial for validating the docking results and understanding the conformational flexibility of both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized molecules.

QSAR models have been successfully developed for various classes of benzoic acid derivatives. For a series of benzoylaminobenzoic acid derivatives acting as inhibitors of the bacterial enzyme FabH, QSAR studies revealed that inhibitory activity was positively correlated with increased hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be conducive to inhibitory activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position (R1) was found to decrease activity. nih.gov

These models are built using statistical methods like Multiple Linear Regression (MLR) and are validated using metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). dergipark.org.tr For instance, 3D-QSAR studies on 2-(oxalylamino) benzoic acids as PTP1B inhibitors using Comparative Molecular Field Analysis (CoMFA) resulted in a model with good statistical significance (q² = 0.671, r² = 0.900), indicating strong predictive power. researchgate.net Such predictive models are essential for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing. nih.gov

Table 2: Key Descriptors in QSAR Models for Benzoic Acid Derivatives

| Compound Class | Target/Activity | Key Descriptors Influencing Activity |

|---|---|---|

| Benzoylaminobenzoic acids | FabH Inhibition | Positive Correlation: Hydrophobicity, Molar Refractivity, Aromaticity, Presence of -OH group. Negative Correlation: Presence of N, O, or S at R1 position. nih.gov |

| Benzoylaminobenzoic acids | Antimicrobial Activity | Positive Correlation: Aromatic rings with single bond substitutions (SaasCcount). dergipark.org.tr |

The ultimate goal of computational modeling is to guide the design of new molecules with improved properties. The insights gained from molecular docking and QSAR studies are directly applied to this process. For example, understanding that hydrophobicity enhances the activity of FabH inhibitors allows researchers to design analogs of benzoylaminobenzoic acid with more hydrophobic substituents to increase potency. nih.gov

Similarly, structure-activity relationship studies on a scaffold of N-(2-(Benzylamino)-2-oxoethyl)benzamide led to the identification of an analog with significantly improved potency and water solubility for protecting pancreatic β-cells. nih.gov The design process for novel analogs often involves creating a library of virtual compounds and using the developed QSAR models and docking protocols to predict their efficacy before committing resources to their chemical synthesis. researchgate.netnih.gov This iterative cycle of design, prediction, and synthesis is a cornerstone of modern medicinal chemistry.

Cheminformatics and Data Mining for Compound Profiling

In the realm of modern computational chemistry, cheminformatics and data mining serve as foundational pillars for the predictive analysis and profiling of chemical compounds. For a molecule such as 2-(Octadecanoylamino)benzoic acid, these in silico techniques offer a powerful lens through which its physicochemical properties, potential biological activities, and drug-likeness can be estimated, even in the absence of extensive laboratory-generated data. By leveraging vast chemical databases and sophisticated algorithms, researchers can construct a detailed computational profile of the compound, guiding further investigation and hypothesis-driven research.

The process begins with the digital representation of the molecule, typically as a SMILES (Simplified Molecular Input Line Entry System) string or in a similar format, which allows computational tools to process its structural information. From this, a wide array of molecular descriptors can be calculated. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic distribution.

Data mining techniques are then employed to search large repositories of chemical and biological data, such as PubChem, ChEMBL, and other specialized databases. By performing similarity searches based on the structure of this compound, it is possible to identify structurally analogous compounds. The known properties and biological activities of these analogs can provide valuable clues about the potential behavior of the target compound, a concept central to the principle of "similar property."